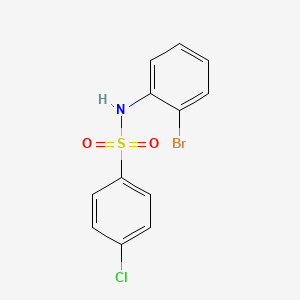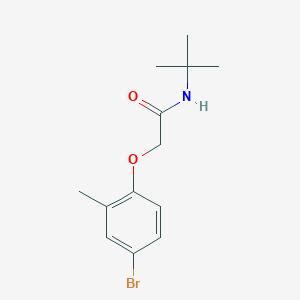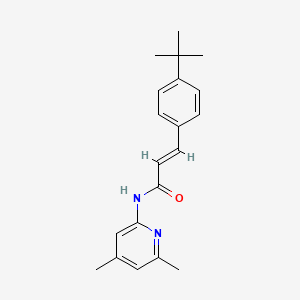
N-(2-bromophenyl)-4-chlorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-4-chlorobenzenesulfonamide, commonly known as BCBS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. BCBS has been extensively studied for its unique chemical properties and biological activities, which make it a promising candidate for developing novel drugs and therapeutic agents.
作用机制
The mechanism of action of BCBS is complex and involves multiple pathways. In medicinal chemistry, BCBS has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of lipid mediators that play a crucial role in inflammation and pain. BCBS has also been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another group of lipid mediators that play a role in inflammation and asthma.
In biochemistry, BCBS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion. This inhibition results in the accumulation of carbon dioxide and a decrease in bicarbonate ion concentration, leading to a decrease in pH.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BCBS are diverse and depend on the concentration and duration of exposure. In medicinal chemistry, BCBS has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for developing novel drugs for treating various inflammatory diseases.
In biochemistry, BCBS has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in pH. This inhibition can have various physiological effects, including respiratory acidosis, metabolic acidosis, and renal tubular acidosis.
实验室实验的优点和局限性
The advantages of using BCBS in lab experiments include its high yield and purity, as well as its unique chemical properties and biological activities, which make it a promising candidate for developing novel drugs and therapeutic agents.
The limitations of using BCBS in lab experiments include its potential toxicity and environmental impact, as well as the complexity of its synthesis process, which requires specialized equipment and expertise.
未来方向
There are several future directions for research on BCBS, including:
1. Developing novel drugs and therapeutic agents based on the unique chemical properties and biological activities of BCBS.
2. Investigating the potential environmental impact of BCBS and developing strategies for mitigating its release into the environment.
3. Studying the molecular mechanisms of BCBS and its interactions with various enzymes and proteins.
4. Developing new synthesis methods for BCBS that are more efficient and environmentally friendly.
5. Exploring the potential applications of BCBS in other scientific fields, such as materials science and nanotechnology.
合成方法
The synthesis of BCBS is a complex process that involves several steps. One of the most commonly used methods for synthesizing BCBS is the reaction between 2-bromophenylamine and 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields BCBS as a white solid with a high yield and purity.
科学研究应用
BCBS has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, BCBS has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for developing novel drugs for treating various inflammatory diseases.
In biochemistry, BCBS has been used as a tool for studying the molecular mechanisms of various enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in regulating acid-base balance in the body. BCBS has also been shown to inhibit the activity of certain metalloproteins, which are involved in various biological processes such as oxygen transport and storage.
In environmental science, BCBS has been used as a marker for tracking the sources and transport of wastewater contaminants in the environment. It has been detected in various environmental matrices such as surface water, sediment, and soil, indicating its widespread occurrence in the environment.
属性
IUPAC Name |
N-(2-bromophenyl)-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWLHJXAPYXABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-chlorobenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(2-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5785000.png)

![3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5785014.png)


![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)




